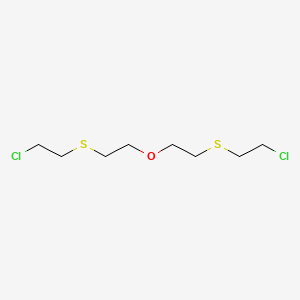
3-Nitrocyclopentane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitrocyclopentane-1-carbaldehyde is an organic compound that belongs to the class of nitrocycloalkanes It features a cyclopentane ring substituted with a nitro group (-NO2) and an aldehyde group (-CHO)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrocyclopentane-1-carbaldehyde typically involves the nitration of cyclopentane derivatives followed by formylation. One common method is the nitration of cyclopentane using nitric acid in the presence of sulfuric acid to introduce the nitro group. The resulting nitrocyclopentane is then subjected to formylation using reagents such as dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst like aluminum chloride (AlCl3) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity, making the compound suitable for large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Nitrocyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Nitrocyclopentane-1-carboxylic acid.
Reduction: 3-Aminocyclopentane-1-carbaldehyde.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Nitrocyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and aldehyde groups.
Industry: Used in the production of fine chemicals and as a building block for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Nitrocyclopentane-1-carbaldehyde involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Nitrocyclohexane-1-carbaldehyde: Similar structure but with a six-membered ring.
3-Nitrocyclopentane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-Aminocyclopentane-1-carbaldehyde: Similar structure but with an amino group instead of a nitro group.
Uniqueness
3-Nitrocyclopentane-1-carbaldehyde is unique due to the presence of both a nitro group and an aldehyde group on a five-membered ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
6939-32-8 |
|---|---|
Fórmula molecular |
C6H9NO3 |
Peso molecular |
143.14 g/mol |
Nombre IUPAC |
3-nitrocyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C6H9NO3/c8-4-5-1-2-6(3-5)7(9)10/h4-6H,1-3H2 |
Clave InChI |
ZSOVPIGGWTVDQS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC1C=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


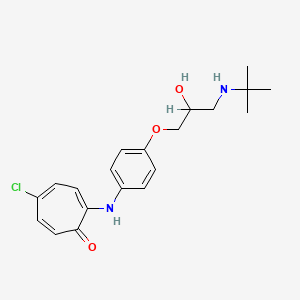
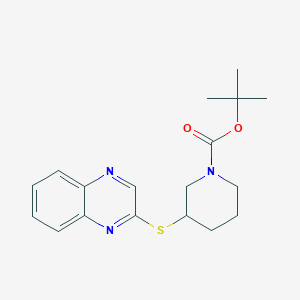

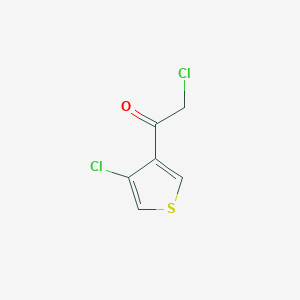

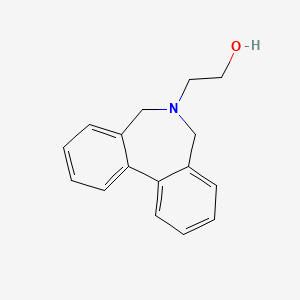

![3-(Propan-2-yl)bicyclo[3.2.1]octane-3-carbonyl chloride](/img/structure/B13951603.png)
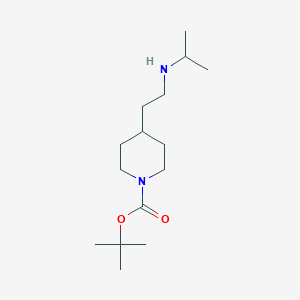
![1-Bromotricyclo[3.1.0.0~2,6~]hex-3-ene](/img/structure/B13951608.png)
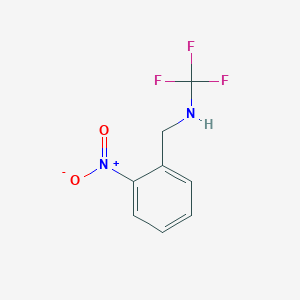

![4-[(6-Chloro-5-nitropyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B13951619.png)
